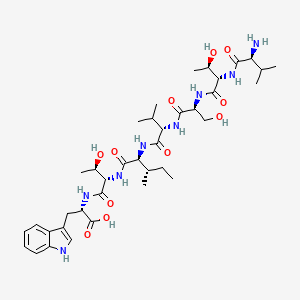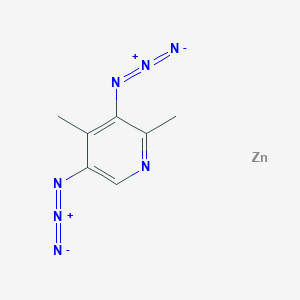
3,5-Diazido-2,4-dimethylpyridine;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diazido-2,4-dimethylpyridine;ZINC is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azido groups (-N3) attached to the pyridine ring at the 3 and 5 positions, and two methyl groups (-CH3) at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diazido-2,4-dimethylpyridine typically involves the introduction of azido groups to a dimethylpyridine precursor. One common method is the diazotization of 3,5-dimethylpyridine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido groups.
Industrial Production Methods
Industrial production of 3,5-Diazido-2,4-dimethylpyridine may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
3,5-Diazido-2,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-2,4-dimethylpyridine.
Reduction: Formation of 3,5-diamino-2,4-dimethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Diazido-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology: Potential use in the study of azido group interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diazido-2,4-dimethylpyridine involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diazido-2,4-dimethylpyridine
- 3,5-Diazido-2,6-dimethylpyridine
- 3,5-Diazido-4-methylpyridine
Uniqueness
3,5-Diazido-2,4-dimethylpyridine is unique due to the specific positioning of the azido and methyl groups, which influence its reactivity and potential applications. The presence of two azido groups makes it highly reactive and suitable for various chemical transformations.
Properties
CAS No. |
142110-43-8 |
|---|---|
Molecular Formula |
C7H7N7Zn |
Molecular Weight |
254.6 g/mol |
IUPAC Name |
3,5-diazido-2,4-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3; |
InChI Key |
GOYOUYWFWLQMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


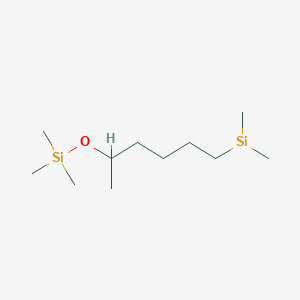
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
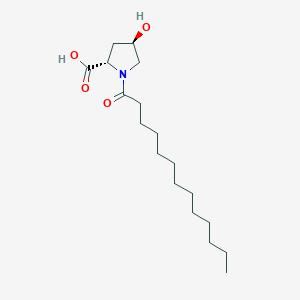
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
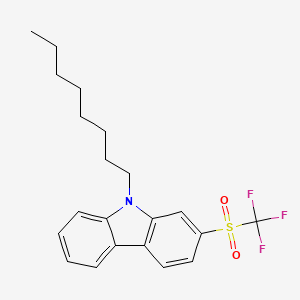
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
